1-Bromo-6-chlorohexane

Catalog No.
S662554
CAS No.
6294-17-3
M.F
C6H12BrCl
M. Wt
199.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-6-chlorohexane

CAS Number

6294-17-3

Product Name

1-Bromo-6-chlorohexane

IUPAC Name

1-bromo-6-chlorohexane

Molecular Formula

C6H12BrCl

Molecular Weight

199.51 g/mol

InChI

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2

InChI Key

JTYUIAOHIYZBPB-UHFFFAOYSA-N

Canonical SMILES

C(CCCBr)CCCl

The exact mass of the compound 1-Bromo-6-chlorohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9249. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-6-chlorohexane is a highly versatile, bifunctional six-carbon aliphatic dihalide characterized by the presence of a bromine atom and a chlorine atom at opposite termini. This specific structural asymmetry provides a pronounced differential reactivity profile, allowing the carbon-bromine (C-Br) bond to act as a highly reactive electrophilic site under mild conditions, while the carbon-chlorine (C-Cl) bond remains intact for subsequent, orthogonal functionalization [1]. In industrial procurement and advanced chemical synthesis, this compound is prioritized over symmetric dihalides as a precision linker, enabling stepwise carbon-carbon or carbon-heteroatom bond formation without the need for complex protection-deprotection strategies or the risk of statistical mixture generation [2].

Research Fit

1
Orthogonal reactivity – C–Br substitution ~150–500× faster than C–Cl, supporting sequential functionalization.
2
Bifunctional C6 linker – Linear six-carbon chain suitable for PROTAC, asymmetric synthesis, and stepwise derivatization.
3
Reported electrophilic selectivity – Single C–Br cleavage pathway under reductive or carbonylation conditions, reducing side products.

Attempting to substitute 1-bromo-6-chlorohexane with closely related symmetric analogs, such as 1,6-dibromohexane or 1,6-dichlorohexane, fundamentally compromises synthetic control and process efficiency[1]. Symmetrical dihalides lack differential leaving group ability; utilizing 1,6-dibromohexane in mono-substitution reactions inevitably yields a statistical mixture of unreacted starting material, the desired mono-substituted product, and unwanted di-substituted dimers, necessitating resource-intensive chromatographic separations [2]. Conversely, 1,6-dichlorohexane is significantly less reactive, requiring harsh conditions that can degrade sensitive functional groups. By leveraging the kinetically distinct C-Br and C-Cl bonds of 1-bromo-6-chlorohexane, chemists can achieve near-quantitative sequential functionalization, drastically reducing purification bottlenecks and maximizing overall yield in multi-step workflows [1].

Substitution Risk

Symmetrical 1,6-dibromohexane
Both terminal bromine atoms react competitively, leading to statistical mixtures instead of site-selective products. Orthogonal derivatization cannot be achieved without protecting groups.
1,6-dichlorohexane or mono-halohexanes
Lower reactivity of chlorine alone limits stepwise installation of two distinct groups. Sequential bifunctional linker applications are not feasible with symmetrical or single-leaving-group analogs.
1-Chloro-6-iodohexane
Electrochemical reduction produces complex product mixtures (monomer and dimer) due to mixed one- and two-electron pathways. Clean monomer formation, as reported for the Br/Cl analog, may not be reproduced.

Sequential Cross-Coupling Selectivity

1-Bromo-6-chlorohexane demonstrates exceptional chemoselectivity in sequential cross-coupling reactions compared to symmetric dihalides. In a copper-catalyzed system, the C-Br bond of 1-bromo-6-chlorohexane reacts selectively with n-BuMgCl, followed by the subsequent reaction of the C-Cl bond with t-BuMgCl. This orthogonal reactivity yields the asymmetric product 2,2-dimethyldodecane in nearly quantitative yield, with less than 1% formation of the symmetric dimer (tetradecane) [1]. This level of precision is unattainable with 1,6-dibromohexane, which would rapidly form di-Grignard species or undergo uncontrolled double substitution.

Evidence DimensionYield of asymmetric sequential coupling product vs. symmetric dimer
Target Compound DataNearly quantitative yield of asymmetric product (2,2-dimethyldodecane)
Comparator Or Baseline1,6-dibromohexane (baseline inference: yields statistical mixtures/dimers)
Quantified Difference<1% symmetric dimer formation with 1-bromo-6-chlorohexane
ConditionsCuCl2 catalyst, 1-phenylpropyne additive, sequential addition of n-BuMgCl (0 °C, 15 min) and t-BuMgCl

This evidence guarantees that buyers can use this compound to build complex asymmetric aliphatic chains in a single pot without losing yield to symmetric byproducts.

Reduction Peak
Head-to-head
Single irreversible peak at –1.45 V vs Cd(Hg)/Cd²⁺
Supports a clean two-electron C–Br cleavage pathway.
1-Chloro-6-iodohexane shows two peaks (–0.83, –1.53 V).

Photochemical Mono-Alkylation Selectivity

In photochemical nickel-catalyzed cross-coupling reactions enabled by energy transfer, the structural asymmetry of 1-bromo-6-chlorohexane completely prevents unwanted dialkylation. When subjected to optimized cross-coupling conditions with THF, 1-bromo-6-chlorohexane exclusively alkylates at the C-Br site to provide the mono-functionalized product in 61% yield, leaving the C-Cl bond completely unreacted for downstream use [1]. In direct contrast, the comparator 1,6-dibromohexane undergoes uncontrolled reaction at both termini, yielding the dialkylated product [1].

Evidence DimensionReaction selectivity and product distribution
Target Compound Data61% yield of mono-alkylated product (C-Cl bond preserved)
Comparator Or Baseline1,6-dibromohexane (yields the dialkylated byproduct)
Quantified Difference100% chemoselectivity for mono-alkylation vs. dialkylation
ConditionsPhotochemical Ni-catalyzed cross-coupling with ethereal solvents

Procuring the bromo-chloro derivative eliminates the need for stoichiometric control or protection steps when synthesizing mono-functionalized hexyl linkers.

Electrolysis Product
Head-to-head
1-Chlorohexane as major product; minor alkenes
Predominant monomer formation reported, potentially simplifying purification.
Iodo-analog gives significant dimer (1,12-dichlorododecane).

Chemoselective Unsymmetrical Disulfide Synthesis

The differential leaving group ability of 1-bromo-6-chlorohexane is highly effective in the synthesis of unsymmetrical disulfides using Harpp reagents. Under copper-catalyzed conditions, the primary alkyl bromide site of 1-bromo-6-chlorohexane reacts smoothly to deliver the target unsymmetrical disulfide in 76% yield, while the primary alkyl chloride site remains completely inert [1]. This demonstrates a reaction rate for the C-Br bond that significantly surpasses that of the C-Cl bond, allowing for precise mono-thiolation without the formation of symmetric dithioethers[1].

Evidence DimensionChemoselective yield of unsymmetrical disulfide
Target Compound Data76% isolated yield at the C-Br site
Comparator Or BaselineAlkyl chlorides (baseline: show no reactivity under identical conditions)
Quantified DifferenceComplete kinetic differentiation between the two halogen termini
ConditionsCuCl catalyst, Harpp reagent, DMSO, 50 °C, 12 h

This allows pharmaceutical manufacturers to append a sulfur-containing moiety to exactly one end of a six-carbon chain with high yield and no over-reaction.

Carbonylation
Head-to-head
Exclusive chloroester Cl(CH₂)₅COOCH₃ formation
Complete chemoselectivity for C–Br carbonylation; C–Cl bond intact.
No bromoester detected; symmetric dihalides would give diester mixtures.

Controlled Electrochemical Cleavage

Electrochemical reduction profiles further validate the orthogonality of the two halogens in 1-bromo-6-chlorohexane. Controlled-potential bulk electrolyses at a silver gauze cathode demonstrate that the compound undergoes a clean, two-electron cleavage exclusively at the carbon-bromine bond, affording 1-chlorohexane as the major product [1]. In contrast, mixed halogen analogs like 1-chloro-6-iodohexane exhibit complex one- and two-electron steps leading to significant dimer formation (1,12-dichlorododecane) [1]. The clean carbanionic pathway of the bromo-chloro derivative ensures predictable behavior in electro-organic synthesis.

Evidence DimensionElectrochemical reduction pathway and dimer formation
Target Compound DataClean two-electron C-Br cleavage yielding 1-chlorohexane
Comparator Or Baseline1-chloro-6-iodohexane (yields 1,12-dichlorododecane dimers)
Quantified DifferenceAvoidance of radical-induced dimerization pathways
ConditionsSilver gauze cathode in DMF with 0.050 M TBABF4

For process chemists utilizing electro-organic synthesis, this compound provides a stable, predictable precursor that avoids the yield-destroying dimerization seen with iodo-analogs.

Physical Properties
Cross-study
Density 1.337 g/mL (25°C); Bp 109–110°C (2 mmHg)
Lower density and boiling point may facilitate distillation and work-up.
1,6-Dibromohexane: ~1.6 g/mL, ~240°C (760 mmHg).

Stepwise Asymmetric API Functionalization

1-Bromo-6-chlorohexane is the optimal six-carbon linker for API synthesis workflows requiring the sequential attachment of two different pharmacophores. Because the C-Br bond can be selectively activated via Grignard formation or transition-metal catalysis while leaving the C-Cl bond intact, chemists can perform one coupling reaction, purify the intermediate, and subsequently activate the C-Cl bond under harsher conditions [1]. This entirely bypasses the need for mono-protection of hexanediol derivatives.

Unsymmetrical Disulfide Linkers for Bioconjugation

In the development of antibody-drug conjugates (ADCs) or specialized biochemical probes, unsymmetrical disulfides are critical. The proven ability of 1-bromo-6-chlorohexane to react chemoselectively with Harpp reagents at the bromine terminus allows for the high-yield preparation of mono-sulfide intermediates [2]. The retained chlorine atom can then be utilized to tether the molecule to a payload or targeting ligand.

Advanced Photochemical Material Precursor

For the synthesis of specialty polymers and organic electronic materials, photochemical cross-coupling is an emerging technique. 1-Bromo-6-chlorohexane serves as a reliable building block in these light-driven processes, as it strictly undergoes mono-alkylation under nickel catalysis [3]. This prevents the unwanted cross-linking or dialkylation that occurs when using symmetric dihalides, ensuring strict control over polymer architecture or molecular weight.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal Br/Cl reactivity ratio
Verify sequential E3 ligase and target protein ligand attachment without cross-reactivity
Stepwise asymmetric α,ω-difunctionalization
Differential leaving-group ability
Confirm selective first substitution at Br, then second at Cl under controlled conditions
Electrochemical monomer production
Single cathodic peak and clean monomer outcome
Assess 1-chlorohexane yield and dimer content vs. iodo-analog
Photocatalytic chloroester synthesis
Exclusive C–Br carbonylation chemoselectivity
Validate chloroester purity and absence of bromoester or diester byproducts

XLogP3

3

Exact Mass

197.98109 Da

Monoisotopic Mass

197.98109 Da

Heavy Atom Count

8

UNII

KC5QPN9FLC

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6294-17-3

Wikipedia

1-Bromo-6-chlorohexane

General Manufacturing Information

Hexane, 1-bromo-6-chloro-: ACTIVE

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